molecular formula C11H21BrN2 B1587235 1-Hexyl-2,3-dimethylimidazolium bromide CAS No. 411222-01-0

1-Hexyl-2,3-dimethylimidazolium bromide

Cat. No. B1587235
M. Wt: 261.2 g/mol
InChI Key: KTUDCAXDKIVTNY-UHFFFAOYSA-M
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Description

1-Hexyl-2,3-dimethylimidazolium bromide is a compound with the molecular formula C11H21BrN2 and a molecular weight of 261.21 . It is used in industrial processes and released into the environment .


Synthesis Analysis

The synthesis of 1-hexyl-2,3-dimethylimidazolium bromide involves the use of 1,2-dimethylimidazole . The process is carried out in a round bottom flask .


Molecular Structure Analysis

The molecular structure of 1-hexyl-2,3-dimethylimidazolium bromide is characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions .

Scientific Research Applications

Toxicological Studies

1-Hexyl-2,3-dimethylimidazolium bromide, as part of the imidazolium bromide ionic liquids family, has been studied for its toxicological effects on freshwater fish, Carassius auratus. Research demonstrated potential biotoxicity indicated by changes in various biochemical biomarkers in the liver of these fish when exposed to different concentrations of the compound. This study also included quantum chemical calculations to interpret the experimental results and provide insights into the environmental behavior and fate of these ionic liquids (Wang et al., 2014).

Material Synthesis

This compound has been used as a template in the synthesis of periodic mesoporous organosilica (PMO) materials. The use of 1-Hexyl-2,3-dimethylimidazolium bromide as a template allowed for successful synthesis and characterization of these materials under basic conditions, indicating its potential utility in material science (Lee et al., 2004).

Synthesis Methods

The compound has been synthesized using microwave irradiation, offering a significant reduction in reaction time compared to conventional methods. This method's efficiency in synthesizing various ionic liquid intermediates, including 1-Hexyl-2,3-dimethylimidazolium bromide, showcases its potential in industrial applications and chemical synthesis (Tian Dan-bi, 2008).

Self-Assembly and Liquid Crystal Phases

Research has explored the self-assembly of lyotropic liquid crystal phases in ternary systems including 1-Hexyl-2,3-dimethylimidazolium bromide. This compound's ability to form well-ordered lyotropic ionic liquid crystals, such as hexagonal and lamellar phases, demonstrates its potential in the development of new materials with unique properties (Li et al., 2010).

Corrosion Inhibition

Studies have also investigated the use of imidazolium-based ionic liquids, including derivatives of 1-Hexyl-2,3-dimethylimidazolium bromide, as inhibitors for mild steel corrosion in acidic solutions. The findings indicate the potential of these compounds in protective coatings and industrial applications where corrosion resistance is crucial (Subasree & Selvi, 2020).

Safety And Hazards

1-Hexyl-2,3-dimethylimidazolium bromide is known to cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.BrH/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUDCAXDKIVTNY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370175
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-2,3-dimethylimidazolium bromide

CAS RN

411222-01-0
Record name 1-HEXYL-2,3-DIMETHYLIMIDAZOLIUM BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Pal, A Pillania - Journal of Surfactants and Detergents, 2019 - Wiley Online Library
The micellization and surface‐active behavior of zwitterionic surfactant N‐dodecyl‐N,N‐dimethyl‐3‐ammonio‐1‐propanesulfonate (SB‐12) in aqueous media were investigated in the …
Number of citations: 6 aocs.onlinelibrary.wiley.com
C Wang, Z Wei, M Feng, L Wang, Z Wang - … and environmental safety, 2014 - Elsevier
Imidazolium bromide ionic liquids such as 1-alkyl-3-methylimidazolium bromides ([AMIm]Br) and 1-alkyl-2,3-dimethylimidazolium bromides ([AMMIm]Br) are common-use organic salts. …
Number of citations: 24 www.sciencedirect.com
A Pal, A Pillania - Journal of Surfactants and Detergents, 2016 - Springer
The effect of the hydrophilic ionic liquids (ILs) 1-butyl-2,3-dimethylimidazolium bromide [bdmim][Br] and 1-hexyl-2,3-dimethylimidazolium bromide [hdmim][Br] on the aggregation and …
Number of citations: 12 link.springer.com
J Feng, J Wang, Z Wang, T Lu, B Wang… - Particle & Particle …, 2018 - Wiley Online Library
Hollow AlPO 4 ‐5 spheres (E‐AP and B‐AP) are synthesized ionothermally in tri‐substituted imidazolium bromide ionic liquids (ILs), that is, 1‐ethyl‐2,3‐dimethylimidazolium bromide …
Number of citations: 2 onlinelibrary.wiley.com
R Guo, Y Qi, B Li, J Tian, Z Wang, R Qu - Water research, 2022 - Elsevier
As a class of emerging aquatic pollutants, alkylimidazole-based ionic liquids (AM-ILs) have received extensive attention due to the large acute toxicity to aquatic organisms. Therefore, …
Number of citations: 10 www.sciencedirect.com
L Han, J Feng, H Li, A Rawal, T Lu, J Wang… - Available at SSRN … - papers.ssrn.com
Composite zeolites, specifically ZSM-5/AlPO4-5 ([E]-Z5/Al5,[B]-Z5/Al5 and [H]-Z5/Al5), were prepared using tri-substituted imidazolium bromide ionic liquids (ILs). The ILs used were 1-…
Number of citations: 0 papers.ssrn.com
R Kumar, N Sharma, UK Sharma… - Advanced Synthesis …, 2012 - Wiley Online Library
The selective oxidative coupling of thiols has been studied in several imidazolium‐based ionic liquids in the absence of any base/metal catalysts. Disulfides were obtained from the …
Number of citations: 27 onlinelibrary.wiley.com
R Kumar, Saima, A Shard, NH Andhare… - Angewandte …, 2015 - Wiley Online Library
Thiol–ene “click” chemistry has emerged as a powerful strategy to construct carbon–heteroatom (CS) bonds, which generally results in the formation of two regioisomers. To this end, …
Number of citations: 54 onlinelibrary.wiley.com
X Hou, Z Yao, H Li, M Wang, Y Wei, L Zhang… - Microporous and …, 2023 - Elsevier
Extra-large-pore germanosilicate zeolite ITT was prepared with several structure-tailored alkyl-substituted imidazolium templates. The effect of alkyl chain length and substitution …
Number of citations: 2 www.sciencedirect.com
H Kumar, G Kaur - Frontiers in Chemistry, 2021 - frontiersin.org
The desire of improving various processes like enhanced oil recovery (EOR), water treatment technologies, biomass extraction, organic synthesis, carbon capture etc. in which …
Number of citations: 37 www.frontiersin.org

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